molecular formula C23H19N2P B12615797 (E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine CAS No. 918629-90-0

(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine

Cat. No.: B12615797
CAS No.: 918629-90-0
M. Wt: 354.4 g/mol
InChI Key: CILWTTFMYYEAEG-UHFFFAOYSA-N
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Description

(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine is a complex organic compound that features a pyrrole ring substituted with a diphenylphosphanyl group and a phenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine typically involves the reaction of 1-(diphenylphosphanyl)-1H-pyrrole with N-phenylmethanimine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by transition metal complexes to enhance yield and selectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which (E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common ligand in coordination chemistry, but lacks the pyrrole and imine functionalities.

    1-(Diphenylphosphanyl)-1H-pyrrole: Similar structure but without the N-phenylmethanimine moiety.

    N-Phenylmethanimine: Contains the imine group but lacks the diphenylphosphanyl and pyrrole components.

Uniqueness

(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine is unique due to its combination of a phosphanyl group, a pyrrole ring, and an imine moiety. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

918629-90-0

Molecular Formula

C23H19N2P

Molecular Weight

354.4 g/mol

IUPAC Name

1-(1-diphenylphosphanylpyrrol-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C23H19N2P/c1-4-11-20(12-5-1)24-19-21-13-10-18-25(21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H

InChI Key

CILWTTFMYYEAEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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